molecular formula C3H3NaO2 B7801510 CID 24013

CID 24013

Cat. No. B7801510
M. Wt: 94.04 g/mol
InChI Key: NNMHYFLPFNGQFZ-UHFFFAOYSA-M
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Patent
US04104226

Procedure details

In the manner described for the preparation of dispersion A, 20 parts of ethoxylated nonylphenol (degree of ethoxylation 8 to 12) and 53.3 parts of sorbitan monooleate are dissolved in 347 parts of a mixture of 84% of saturated aliphatic hydrocarbons and 16% of naphthenic hydrocarbons (boiling range of the mixture 192° to 254° C). There is then added a solution of 133.6 parts of acrylamide and 59 parts of acrylic acid in 389.4 parts of water, the pH of which has been adjusted to 8.0 with 18 parts of sodium hydroxide, and the aqueous solution is emulsified in the hydrocarbon oil. Nitrogen is passed over the mixture for 30 minutes and the mixture is then heated to a temperature of 60° C over 15 minutes. At this temperature, a solution of 0.212 part of 2,2'-azo-bis-isobutyronitrile in a little acetone is added. Polymerization is complete after heating the mixture for 3 hours at 60° C. There is obtained a coagulate-free sedimentation-stable dispersion of a copolymer of 35% of acrylamide and 65% of sodium acrylate. The K value of the polymer is 247.5.
[Compound]
Name
saturated aliphatic hydrocarbons
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ethoxylated nonylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
133.6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
35%
Yield
65%

Identifiers

REACTION_CXSMILES
CCCCCCCC/C=C\CCCCC[CH2:16][CH2:17][C:18]([O:20]CC(O)[C@H]1OC[C@H](O)[C@H]1O)=[O:19].[C:31]([NH2:35])(=[O:34])[CH:32]=[CH2:33].C(O)(=O)C=C.[OH-].[Na+:42].N(C(C)(C)C#N)=NC(C)(C)C#N>CC(C)=O.O>[C:31]([NH2:35])(=[O:34])[CH:32]=[CH2:33].[C:18]([O-:20])(=[O:19])[CH:17]=[CH2:16].[Na+:42] |f:3.4,9.10|

Inputs

Step One
Name
saturated aliphatic hydrocarbons
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
ethoxylated nonylphenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC/C=C\CCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O
Step Three
Name
133.6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
range of the mixture 192° to 254° C
CUSTOM
Type
CUSTOM
Details
Polymerization
TEMPERATURE
Type
TEMPERATURE
Details
after heating the mixture for 3 hours at 60° C
Duration
3 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%
Name
Type
product
Smiles
C(C=C)(=O)[O-].[Na+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04104226

Procedure details

In the manner described for the preparation of dispersion A, 20 parts of ethoxylated nonylphenol (degree of ethoxylation 8 to 12) and 53.3 parts of sorbitan monooleate are dissolved in 347 parts of a mixture of 84% of saturated aliphatic hydrocarbons and 16% of naphthenic hydrocarbons (boiling range of the mixture 192° to 254° C). There is then added a solution of 133.6 parts of acrylamide and 59 parts of acrylic acid in 389.4 parts of water, the pH of which has been adjusted to 8.0 with 18 parts of sodium hydroxide, and the aqueous solution is emulsified in the hydrocarbon oil. Nitrogen is passed over the mixture for 30 minutes and the mixture is then heated to a temperature of 60° C over 15 minutes. At this temperature, a solution of 0.212 part of 2,2'-azo-bis-isobutyronitrile in a little acetone is added. Polymerization is complete after heating the mixture for 3 hours at 60° C. There is obtained a coagulate-free sedimentation-stable dispersion of a copolymer of 35% of acrylamide and 65% of sodium acrylate. The K value of the polymer is 247.5.
[Compound]
Name
saturated aliphatic hydrocarbons
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ethoxylated nonylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
133.6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
35%
Yield
65%

Identifiers

REACTION_CXSMILES
CCCCCCCC/C=C\CCCCC[CH2:16][CH2:17][C:18]([O:20]CC(O)[C@H]1OC[C@H](O)[C@H]1O)=[O:19].[C:31]([NH2:35])(=[O:34])[CH:32]=[CH2:33].C(O)(=O)C=C.[OH-].[Na+:42].N(C(C)(C)C#N)=NC(C)(C)C#N>CC(C)=O.O>[C:31]([NH2:35])(=[O:34])[CH:32]=[CH2:33].[C:18]([O-:20])(=[O:19])[CH:17]=[CH2:16].[Na+:42] |f:3.4,9.10|

Inputs

Step One
Name
saturated aliphatic hydrocarbons
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
ethoxylated nonylphenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC/C=C\CCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O
Step Three
Name
133.6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
range of the mixture 192° to 254° C
CUSTOM
Type
CUSTOM
Details
Polymerization
TEMPERATURE
Type
TEMPERATURE
Details
after heating the mixture for 3 hours at 60° C
Duration
3 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 35%
Name
Type
product
Smiles
C(C=C)(=O)[O-].[Na+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.